[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[[4-amino-6-[3-(methylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tallysomycin S(sub 11a) copper complex is a biosynthetic derivative of tallysomycin, a glycopeptide antibiotic related to bleomycin. Tallysomycins are isolated from the fermentation broths of Streptoalloteichus hindustanus. The copper complex form of tallysomycin S(sub 11a) has shown significant antimicrobial and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tallysomycin S(sub 11a) copper complex involves the fermentation of Streptoalloteichus hindustanus in the presence of specific diamines. The fermentation medium is supplemented with copper ions, typically in the form of copper chloride (CuCl2). The fermentation broth is then processed to isolate the tallysomycin derivatives, which are subsequently chelated with copper ions to form the copper complex .
Industrial Production Methods
Industrial production of tallysomycin S(sub 11a) copper complex follows a similar fermentation process but on a larger scale. The fermentation is carried out in bioreactors with controlled conditions to optimize the yield of tallysomycin derivatives. The copper chelation step is performed post-fermentation, and the final product is purified using techniques such as column chromatography and lyophilization .
Chemical Reactions Analysis
Types of Reactions
Tallysomycin S(sub 11a) copper complex undergoes various chemical reactions, including:
Substitution: The copper ion can be substituted with other metal ions, potentially modifying the complex’s activity and stability.
Common Reagents and Conditions
Common reagents used in the reactions involving tallysomycin S(sub 11a) copper complex include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled pH and temperature conditions to ensure the stability of the complex .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of various ROS, while reduction reactions may yield different reduced forms of the complex .
Scientific Research Applications
Tallysomycin S(sub 11a) copper complex has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of tallysomycin S(sub 11a) copper complex involves the generation of reactive oxygen species (ROS) through redox reactions facilitated by the copper ion. These ROS cause oxidative damage to cellular components, including DNA, proteins, and lipids, leading to cell death. The complex also disrupts the integrity of bacterial cell membranes, further contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Bleomycin: A glycopeptide antibiotic with a similar structure and mechanism of action.
Tallysomycin A and B: Other derivatives of tallysomycin with varying terminal amine moieties.
Copper(II) complexes: Various copper(II) complexes with antimicrobial properties.
Uniqueness
Tallysomycin S(sub 11a) copper complex is unique due to its specific structure, which includes a copper-chelated form of tallysomycin. This structure enhances its antimicrobial and antitumor activities compared to other tallysomycin derivatives and copper complexes .
Properties
CAS No. |
77368-67-3 |
---|---|
Molecular Formula |
C65H103N21O27S2 |
Molecular Weight |
1674.8 g/mol |
IUPAC Name |
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[[4-amino-6-[3-(methylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
InChI |
InChI=1S/C65H103N21O27S2/c1-22-39(83-54(85-52(22)70)28(13-35(68)91)77-15-27(67)53(71)101)56(103)84-41(49(29-16-74-21-78-29)110-64-51(45(97)42(94)33(17-87)109-64)111-63-47(99)50(112-65(72)106)43(95)34(18-88)108-63)58(105)79-23(2)32(90)14-37(93)82-40(24(3)89)57(104)86-59(113-62-46(98)44(96)38(69)25(4)107-62)48(100)61-81-31(20-115-61)60-80-30(19-114-60)55(102)76-10-6-8-26(66)12-36(92)75-11-7-9-73-5/h16,19-21,23-28,32-34,38,40-51,59,62-64,73,77,87-90,94-100H,6-15,17-18,66-67,69H2,1-5H3,(H2,68,91)(H2,71,101)(H2,72,106)(H,74,78)(H,75,92)(H,76,102)(H,79,105)(H,82,93)(H,84,103)(H,86,104)(H2,70,83,85) |
InChI Key |
JOUZMHNMGBYITL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCC(CC(=O)NCCCNC)N)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.